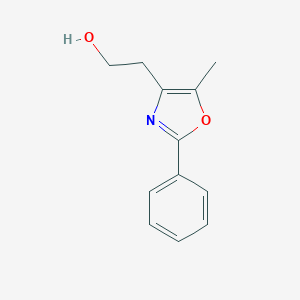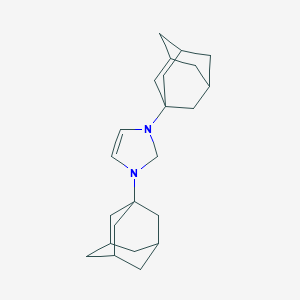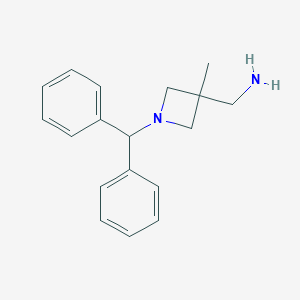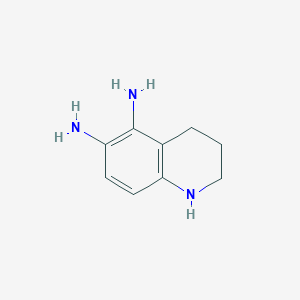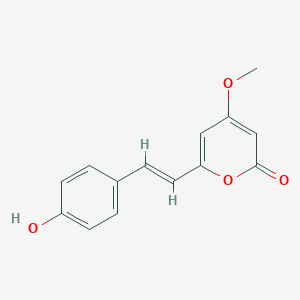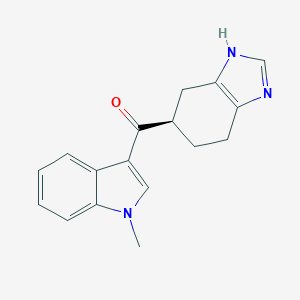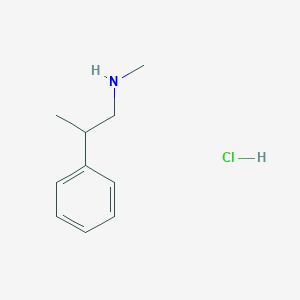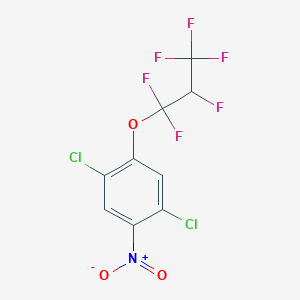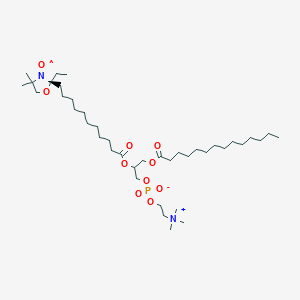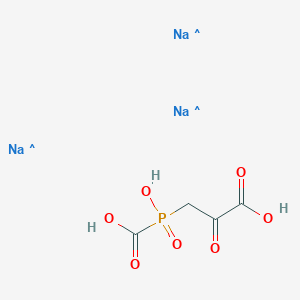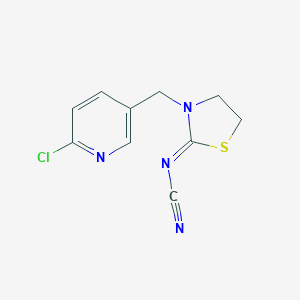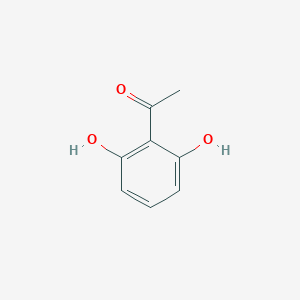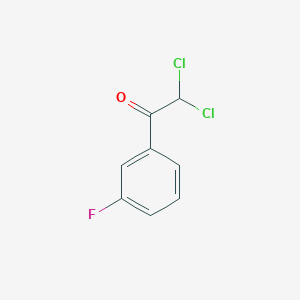
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one, also known as DCFE or 3'-fluoro-2',2'-dichloroacetophenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is not fully understood. However, studies have suggested that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may act as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and inflammation. Additionally, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has various biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one. One potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a marker for atmospheric pollution, particularly in urban areas. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one and its potential applications in various fields.
In conclusion, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and potential applications, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has demonstrated promising results in various studies and holds potential for future research.
Méthodes De Synthèse
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE can be synthesized via a multi-step process, involving the reaction of 3-fluorobenzoyl chloride with magnesium in dry ether, followed by the addition of 1,1,2,2-tetrachloroethane and subsequent heating. The resulting product is then purified using column chromatography to obtain 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one.
Applications De Recherche Scientifique
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has been studied for its potential applications in various fields, including medicinal chemistry, material sciences, and environmental science. In medicinal chemistry, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material sciences, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been used as a starting material for the synthesis of various organic compounds, including chiral ligands and fluorescent dyes. In environmental science, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been studied for its potential as a marker for atmospheric pollution.
Propriétés
Numéro CAS |
127728-55-6 |
|---|---|
Nom du produit |
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one |
Formule moléculaire |
C8H5Cl2FO |
Poids moléculaire |
207.03 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
Clé InChI |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Synonymes |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



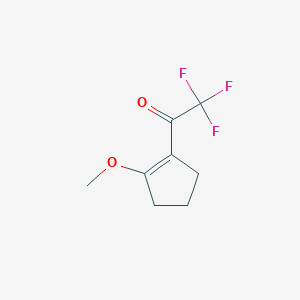
![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
